Pyrrophenone

Übersicht

Beschreibung

Pyrrophenone is a potent inhibitor of human cytosolic phospholipase A2alpha, as described in a study where it was synthesized and crystallized. It exhibits an IC50 value of 4.2 nM, indicating strong inhibitory activity. The compound also shows significant inhibition of arachidonic acid release and the formation of various prostaglandins and leukotrienes in human whole blood, comparable to the effects of indomethacin .

Synthesis Analysis

The synthesis of pyrrophenone involved a strategic approach to inhibit human cytosolic phospholipase A2alpha. The compound was synthesized and crystallized, demonstrating its potential as a therapeutic agent due to its potent inhibitory activity . In related research, the total synthesis of pyrophen, a compound with a similar pyrone structure, was achieved from commercially available N-Boc amino acids, which could provide insights into the synthesis strategies for pyrrophenone .

Molecular Structure Analysis

Pyrrophenone's molecular structure is characterized by its pyrrolidine core, which is essential for its inhibitory activity. The absolute configuration and structure of pyrophen, a related pyrone derivative, were determined through crystallography, which could shed light on the structural aspects of pyrrophenone . Additionally, the synthesis of a pyrrole derivative with a detailed structural characterization through spectroscopic techniques and theoretical studies could provide a model for understanding the molecular structure of pyrrophenone .

Chemical Reactions Analysis

The chemical reactivity of pyrrophenone has not been explicitly detailed in the provided papers. However, studies on related pyrone compounds, such as the photoinduced coupling reactions involving benzophenone as a mediator, could offer insights into the types of chemical reactions that pyrrophenone might undergo . Furthermore, the photoadducts of pyrones with chloroethylenes and their subsequent reactions could also be relevant to understanding the chemical behavior of pyrrophenone .

Physical and Chemical Properties Analysis

While the physical and chemical properties of pyrrophenone are not directly reported, the properties of related compounds can provide some context. For instance, the biosynthesis of phlorisovalerophenone, a key intermediate in humulone biosynthesis, in Escherichia coli from glucose, suggests that pyrrophenone might share similar biosynthetic pathways or physical properties . The binding properties of pyrrophen derivatives with metal ions, as seen in the uranyl coordination by pyrrophen ligands, could also be indicative of pyrrophenone's potential interactions with metal ions .

Wissenschaftliche Forschungsanwendungen

Pyrrolidinophenone Derivatives in Biological Fluids

Research into pyrrolidinophenone derivatives, a group of narcotic drugs controlled in the Russian Federation, emphasizes the biotransformation and detection of these compounds in biological fluids. The study reviews trends in the biotransformation of α-pyrrolidinovalerophenone and 3,4-methylenedioxypyrovalerone, discussing sample preparation techniques for analytical toxicology studies. The main characteristics of pyrrolidinophenone derivatives and their primary metabolites are presented, highlighting the analytical possibilities of screening for biological fluids and the potential for identifying and quantifying these substances using chromatography-mass spectrometry methods (Synbulatov, Voronin, & Voronina, 2019).

Pyrrolones as Medicinal Scaffolds

Pyrrolones are recognized for their medicinal significance, exhibiting a broad spectrum of biological activities. This review details synthetic approaches for pyrrolones and analyzes their importance in medicinal chemistry. The information could serve as a foundation for developing new leads with higher efficacy, utilizing the pyrrolone nucleus (Ali, Alama, Hamida, & Hussain, 2014).

Biocidal Applications of Bio-Oils from Pyrolysis

While not directly related to Pyrrophenone, research into the biocidal applications of bio-oils produced through pyrolysis of biomass may provide insights into the broader utility of chemical compounds derived from pyrolysis processes. This review evaluates the biocidal potential of bio-oils against medically and economically significant insects, fungi, and bacteria, potentially offering a perspective on the applicability of chemical derivatives in environmental and health-related fields (Mattos, Veloso, Romeiro, & Folly, 2019).

Safety And Hazards

Zukünftige Richtungen

Pyrrophenone is a more potent and specific cPLA2α inhibitor than MAFP and AACOCF3 and represents an excellent pharmacological tool to investigate the biosynthesis and the biological roles of eicosanoids and PAF .

Relevant Papers

The paper titled “Group IVA cytosolic phospholipase A2 (cPLA2α) and integrin αIIbβ3 reinforce each other’s functions during αIIbβ3 signaling in platelets” discusses the role of Pyrrophenone in inhibiting cPLA2α . Another paper titled “Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils” discusses the inhibitory properties of Pyrrophenone on eicosanoids and PAF in human neutrophils .

Eigenschaften

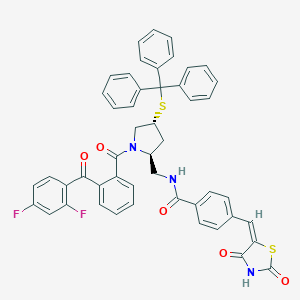

IUPAC Name |

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCZRVUQXBBTRO-MKNPRXRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H37F2N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrophenone | |

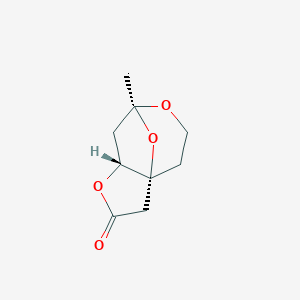

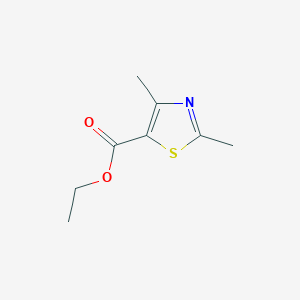

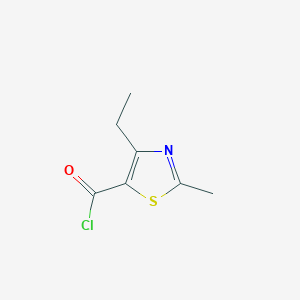

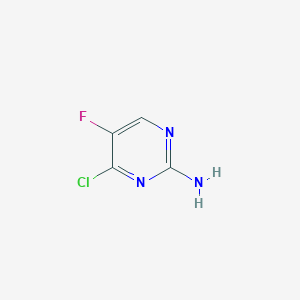

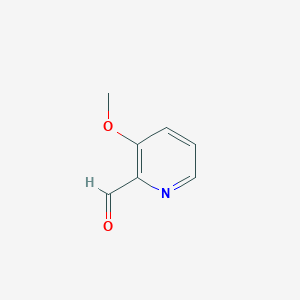

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)

![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)